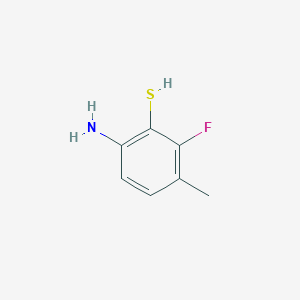

6-Amino-2-fluoro-3-methylbenzenethiol

Description

Properties

CAS No. |

131105-94-7 |

|---|---|

Molecular Formula |

C7H8FNS |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

6-amino-2-fluoro-3-methylbenzenethiol |

InChI |

InChI=1S/C7H8FNS/c1-4-2-3-5(9)7(10)6(4)8/h2-3,10H,9H2,1H3 |

InChI Key |

QWCVUMGIOTZVBJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)N)S)F |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)S)F |

Synonyms |

Benzenethiol, 6-amino-2-fluoro-3-methyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-amino-2-fluoro-3-methylbenzenethiol are best contextualized by comparing it to three categories of analogs: benzothiazole derivatives, substituted benzoic acids/nitriles, and halogenated aromatic amines. Key differences in substituents, electronic effects, and applications are highlighted below.

Benzothiazole Derivatives

Benzothiazoles, such as those in (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide), share a sulfur-containing heterocyclic core but differ in substituent placement and functional groups.

- Electronic Effects: The trifluoromethyl (-CF₃) group in ’s compounds introduces strong electron-withdrawing effects, enhancing receptor binding in pharmaceuticals.

- Biological Activity: Benzothiazoles with 6-fluoro substituents (e.g., 7-chloro-6-fluoro-2-(5-aminooxazol)benzo[1,3]thiazoles) exhibit antimicrobial and anticonvulsant properties, as noted in . The thiol group in the target compound may confer antioxidant activity, a property less common in acetamide-substituted benzothiazoles .

Substituted Benzoic Acids and Nitriles

and list analogs like 6-amino-3-fluoro-2-methylbenzoic acid (CAS: 637347-84-3) and 6-amino-3-bromo-2-fluorobenzonitrile (CAS: 845866-92-4).

- Functional Group Impact: Thiol (-SH) vs. Carboxylic Acid (-COOH): The thiol group in the target compound increases nucleophilicity, enabling metal chelation (e.g., in radiopharmaceuticals), whereas carboxylic acids are more polar and acidic, favoring salt formation and solubility . Nitrile (-CN) vs. Methyl (-CH₃): Nitriles (e.g., 6-amino-3-bromo-2-fluorobenzonitrile) introduce strong electron-withdrawing effects, reducing aromatic ring electron density compared to the electron-donating methyl group. This impacts reactivity in cross-coupling reactions .

Halogenated Aromatic Amines

Halogenated analogs like 6-amino-2-fluoro-3-iodobenzonitrile (CAS: 1000577-82-1; InChIKey: NXYRGTVCZLTGEZ-UHFFFAOYSA-N) and 6-amino-3-bromo-2-methylpyridine () demonstrate how halogen size and position influence properties.

- Halogen Effects: Fluorine vs. Iodine/Bromine: Fluorine’s small size and high electronegativity enhance metabolic stability, whereas bulkier halogens like iodine (e.g., 6-amino-2-fluoro-3-iodophenol) improve radiolabeling efficiency in imaging agents . Pyridine vs. Benzene Core: Pyridine derivatives (e.g., 6-amino-3-bromo-2-methylpyridine) exhibit basicity due to the nitrogen heteroatom, unlike the neutral benzene core of the target compound. This alters solubility and interaction with biological targets .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| This compound | C₇H₈FNS | 157.21 | -SH, -NH₂, -F, -CH₃ | Drug conjugation, antioxidants |

| 6-Amino-3-fluoro-2-methylbenzoic acid | C₈H₈FNO₂ | 185.15 | -COOH, -NH₂, -F, -CH₃ | Pharmaceutical intermediates |

| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | C₁₆H₁₂F₃N₂O₂S | 368.34 | -CF₃, -CONH-, phenyl | Anticancer agents |

| 6-Amino-3-bromo-2-fluorobenzonitrile | C₇H₄N₂FBr | 215.02 | -CN, -NH₂, -F, -Br | Suzuki coupling precursors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.